molecular formula C21H15NO2S2 B2695267 (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one CAS No. 638140-03-1

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

Cat. No. B2695267
CAS RN: 638140-03-1
M. Wt: 377.48
InChI Key: FGOUSTQGTJGXOE-CPNJWEJPSA-N
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Description

“(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one” is a chemical compound with a complex structure. It appears to contain a thioxothiazolidinone core, which is a heterocyclic compound containing a ring made up of sulfur, nitrogen, and oxygen atoms . This core is substituted with a 2-methoxybenzylidene group and a naphthalen-2-yl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thioxothiazolidinone ring would likely contribute to the compound’s reactivity and possibly its biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thioxothiazolidinone ring could potentially undergo reactions at the sulfur or the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely that the compound would have significant aromatic character due to the presence of the naphthalene and benzylidene groups .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of thiazolidinone derivatives, including compounds similar to "(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one", through cyclocondensation reactions and evaluated their structures using spectral data and elemental analyses. These compounds are characterized for their potential in various biological applications, demonstrating the versatility of the thiazolidinone backbone in medicinal chemistry (Nandagokula et al., 2012).

Biological Evaluation

  • Antimicrobial Activity: Derivatives have shown promising antibacterial activities against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Trotsko et al., 2018). Additionally, some compounds exhibit antifungal properties, further broadening their application scope (Krátký et al., 2017).
  • Anticancer Activity: Certain thiazolidinone derivatives have been evaluated for their anticancer activities, with findings indicating potential efficacy against cancer cell lines. This research underscores the importance of structural modifications to enhance biological activities and provides a basis for further exploration of these compounds in cancer therapy (Gouhar & Raafat, 2015).

Structural Analysis and Design

The design and synthesis of thiazolidinone derivatives, including supramolecular structures and their interactions, have been thoroughly studied. This research contributes to a deeper understanding of the structural requirements for biological activity, paving the way for the rational design of more potent and selective agents (Delgado et al., 2005).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could potentially interact with proteins or other biological targets via the functional groups present in its structure .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c1-24-18-9-5-4-8-16(18)13-19-20(23)22(21(25)26-19)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUSTQGTJGXOE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

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